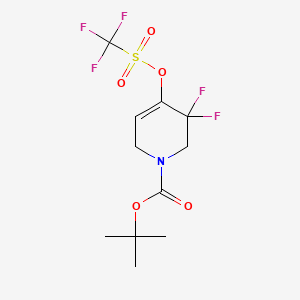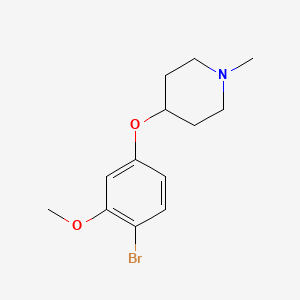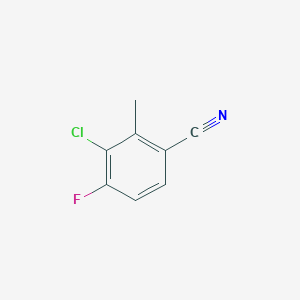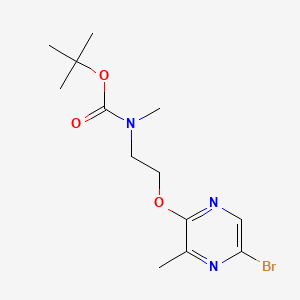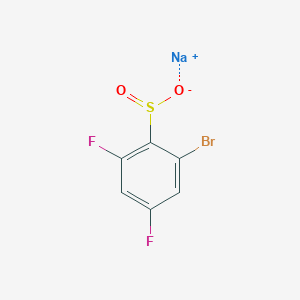
4-(3-Pyridyl)-3-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Pyridyl)-3-butenoic acid is an organic compound characterized by a pyridine ring attached to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-pyridyl)-3-butenoic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridyl boronic acid with an appropriate halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Pyridyl)-3-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming pyridyl butanoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridyl butanoic acids.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
4-(3-Pyridyl)-3-butenoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-pyridyl)-3-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the butenoic acid moiety can participate in covalent bonding with target molecules, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, known for its diverse biological properties.
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Uniqueness: 4-(3-Pyridyl)-3-butenoic acid is unique due to its combination of a pyridine ring and a butenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
58725-94-3 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(E)-4-pyridin-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |
Clé InChI |
MHVJWSPYMHAALE-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C/CC(=O)O |
SMILES canonique |
C1=CC(=CN=C1)C=CCC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


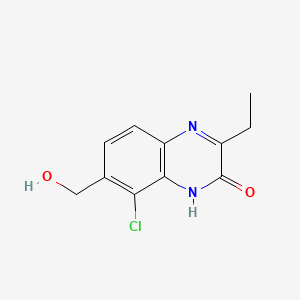

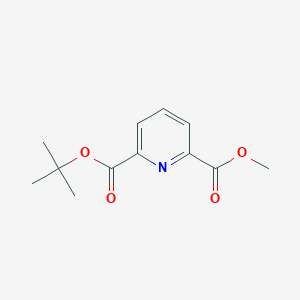


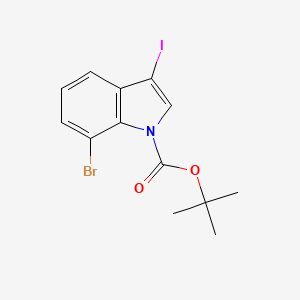
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)
